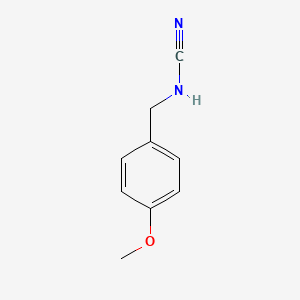

N-(4-methoxybenzyl)cyanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)methylcyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-9-4-2-8(3-5-9)6-11-7-10/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZRRVIGXWUQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 4 Methoxybenzyl Cyanamide and Analogues

Innovations in Electrophilic N-Cyanation Approaches

The direct cyanation of amines represents a primary strategy for the synthesis of N-substituted cyanamides. Historically, this transformation has been dominated by the use of toxic cyanogen (B1215507) halides, such as cyanogen bromide (BrCN). However, significant progress has been made in developing safer and more efficient electrophilic N-cyanation methods.

Metal-Free Oxidative N-Cyanation Strategies

A significant innovation in cyanamide (B42294) synthesis is the development of metal-free oxidative N-cyanation reactions. These methods avoid the use of potentially toxic heavy metals and offer milder reaction conditions. One prominent strategy involves the in-situ generation of an electrophilic cyanating agent from a non-toxic cyanide source and an oxidant.

A notable example is the use of household bleach (sodium hypochlorite, NaClO) as an oxidant in combination with trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. nih.govorganic-chemistry.orgcncb.ac.cn This approach facilitates the N-cyanation of a variety of secondary amines, including those with arylalkyl and dialkyl substitutions. organic-chemistry.org The reaction proceeds smoothly and provides cyanamides in high yields. organic-chemistry.org Functional groups such as methoxyl, halogens, and Boc protecting groups are well-tolerated under these conditions. organic-chemistry.org This method has been successfully applied to the synthesis of N-(4-methoxyphenyl)-benzylcyanamide, a close analogue of the target compound. nih.gov

Recent advancements have also explored electrochemical approaches for N-cyanation under transition-metal-free conditions, which have shown promise in yielding products in moderate to good yields with good functional group tolerance. rsc.org

Utilization of Non-Halogenated Cyanide Sources

To circumvent the high toxicity of cyanogen halides, researchers have focused on alternative, non-halogenated cyanide sources. nih.govcardiff.ac.uk Trimethylsilyl cyanide (TMSCN) has emerged as a key reagent in this context. nih.govorganic-chemistry.org In combination with an oxidant like NaClO, TMSCN effectively generates an electrophilic cyanating species in situ, thus avoiding the direct handling of hazardous reagents. nih.govorganic-chemistry.orgcncb.ac.cn

Other non-halogenated cyanide sources that have been explored include:

Trichloroacetonitrile: This has been reported as an effective and less toxic cyanating reagent for secondary amines in a one-pot protocol. nih.govcardiff.ac.uk

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): This stable, crystalline solid serves as an effective electrophilic cyanating agent. acs.orgnih.gov

Thiocyanoimidazolium salts: These have been developed as electrophilic cyanation reagents for secondary amines. nih.gov

The use of these alternative cyanide sources represents a significant step towards safer and more sustainable synthetic routes to N-substituted cyanamides.

Table 1: Comparison of Non-Halogenated Cyanide Sources in Electrophilic N-Cyanation

| Cyanide Source | Typical Reagent/Conditions | Advantages | Disadvantages |

| Trimethylsilyl cyanide (TMSCN) | NaClO (bleach) | Inexpensive, readily available reagents, high yields, good functional group tolerance. nih.govorganic-chemistry.org | Requires an oxidant, potential for side reactions. |

| Trichloroacetonitrile | One-pot, two-step procedure | Less toxic than cyanogen halides, operationally simple. nih.govcardiff.ac.uk | May have substrate limitations. cardiff.ac.uk |

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Rhodium catalysis for aryl boronic acids | Stable, crystalline solid, well-established reactivity. acs.orgnih.gov | May require metal catalysts for certain transformations. acs.org |

| Thiocyanoimidazolium salts | Amine base (e.g., DIPEA) | Effective for a range of amines. nih.gov | Reagent synthesis is required. nih.gov |

Mechanistic Considerations in N-Cyanation Pathways

The mechanism of metal-free oxidative N-cyanation using TMSCN and NaClO is believed to involve the initial oxidation of TMSCN by bleach. nih.govorganic-chemistry.org This reaction is rapid and exothermic, leading to the in-situ formation of an electrophilic cyanating species, postulated to be cyanogen chloride (ClCN). nih.govorganic-chemistry.org The amine then acts as a nucleophile, attacking the electrophilic carbon of the cyanating agent to form the corresponding N-cyanamide. nih.govorganic-chemistry.org The silyl (B83357) group in TMSCN appears to be crucial for this reaction, as replacing TMSCN with sodium cyanide (NaCN) does not yield the desired product. nih.gov

In electrochemical N-cyanation, preliminary mechanistic investigations suggest that the transformation may proceed via a free radical process. rsc.org For other electrophilic cyanating agents like NCTS, the reaction mechanism can vary depending on the substrate and reaction conditions. For instance, with aryl boronic acids, a rhodium-catalyzed pathway is proposed. acs.org In nickel-catalyzed cyanations, the mechanism is thought to involve a standard Pd(0/II) catalytic cycle with reductive elimination as the key C-C bond-forming step. wikipedia.org

Desulfurization and Deselenization Protocols for Cyanamide Synthesis

An alternative and powerful approach to N-substituted cyanamides involves the desulfurization of thioureas or the deselenization of selenoureas. These methods are particularly useful as the precursor thioureas and selenoureas are readily accessible from corresponding amines and isothiocyanates or isoselenocyanates.

Thiourea (B124793) and Selenourea Precursors in Cyanamide Formation

Thioureas and selenoureas are excellent precursors for the synthesis of N-substituted cyanamides. nih.govnih.gov Thioureas can be synthesized by the reaction of an amine with an isothiocyanate. ijacskros.com Similarly, selenoureas are typically prepared from the reaction of isoselenocyanates with amines. nih.gov The subsequent removal of the sulfur or selenium atom yields the desired cyanamide.

The dehydration of ureas is a well-established method for accessing cyanamides, and by analogy, the desulfurization of thioureas and deselenization of selenoureas provide effective synthetic routes. nih.gov These precursor-based methods offer a versatile platform for generating a wide array of N-substituted cyanamides.

Application of Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their low toxicity, ready availability, and easy handling. niscpr.res.in Diacetoxyiodobenzene (DIB) is a commercially available hypervalent iodine(III) reagent that has been successfully employed for the efficient desulfurization of arylthioureas to yield the corresponding aryl cyanamides. niscpr.res.in This transformation proceeds under mild, ambient temperature conditions and allows for easy isolation of the product. niscpr.res.in

The proposed mechanism for the DIB-mediated desulfurization of thioureas involves the formation of an S-I complex between the thiourea and DIB. niscpr.res.in This is followed by a reductive elimination of iodobenzene (B50100) and sulfur, leading to a carbodiimide (B86325) intermediate, which then rearranges to the more stable cyanamide. niscpr.res.in This method is compatible with both electron-releasing and electron-withdrawing groups on the aromatic ring of the thiourea precursor. niscpr.res.in

Hypervalent iodine reagents have also been utilized in the deselenization of aryl-isoselenocyanates to produce a variety of cyanamides in a one-pot synthesis. nih.gov

Table 2: Research Findings on Desulfurization of Thioureas with Diacetoxyiodobenzene (DIB)

| Entry | Substrate (Arylthiourea) | Product (Arylcyanamide) | Reaction Conditions | Yield (%) |

| 1 | Phenylthiourea | Phenylcyanamide | DIB, NH3, Stirring at RT | High |

| 2 | 4-Methylphenylthiourea | 4-Methylphenylcyanamide | DIB, NH3, Stirring at RT | High |

| 3 | 4-Methoxyphenylthiourea | 4-Methoxyphenylcyanamide | DIB, NH3, Stirring at RT | High |

| 4 | 4-Chlorophenylthiourea | 4-Chlorophenylcyanamide | DIB, NH3, Stirring at RT | High |

| 5 | 4-Nitrophenylthiourea | 4-Nitrophenylcyanamide | DIB, NH3, Stirring at RT | High |

Data synthesized from descriptive accounts in the literature. niscpr.res.in

Palladium-Catalyzed Synthesis of N-Aryl Cyanamides

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C–N bonds, and this has been extended to the synthesis of N-aryl cyanamides. nih.govacs.org These methods typically involve the coupling of an aryl halide or pseudohalide with a cyanamide nucleophile under mild conditions, offering a significant advantage over traditional methods that may require harsh conditions or struggle with less nucleophilic aryl amines. nih.gov The versatility of palladium catalysis allows for the arylation of various alkyl cyanamides with a broad range of aryl, heteroaryl, and even vinyl halides. nih.govacs.org While effective for many substrates, reactions involving electron-rich aryl halides may require longer reaction times or higher catalyst loadings to achieve good yields. nih.gov

| Aryl Halide | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | 95 | nih.gov |

| 4-Bromoacetophenone | Pd₂(dba)₃ / XPhos | 94 | nih.gov |

| 4-Chloroanisole | Pd₂(dba)₃ / XPhos | 75 | nih.gov |

| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | 89 | nih.gov |

A specialized variant of palladium-catalyzed cross-coupling is the carbonylative synthesis of N-cyanobenzamides. This method facilitates the formation of N-acylcyanamides through the reaction of aryl halides (iodides and bromides) with cyanamide and a source of carbon monoxide. researchgate.netresearchgate.net The reaction proceeds via a palladium-catalyzed aminocarbonylation process. researchgate.netresearchgate.net Molybdenum hexacarbonyl (Mo(CO)₆) can be employed as a solid source of carbon monoxide, or gaseous CO can be used directly. researchgate.netresearchgate.net This methodology provides a convenient route to N-cyanobenzamides, which are valuable intermediates in medicinal chemistry, in moderate to good yields. researchgate.netresearchgate.net For instance, the reaction of 4-iodoanisole (B42571) with cyanamide and Mo(CO)₆ in the presence of a palladium catalyst yields N-cyano-4-methoxybenzamide. researchgate.net

An alternative palladium-catalyzed approach to cyanamides involves the cleavage of a silicon-nitrogen (Si–N) bond. nih.gov This synthetic strategy offers a distinct pathway for constructing the cyanamide framework. The reaction utilizes a palladium catalyst, often in conjunction with a copper co-catalyst, to facilitate the transformation. nih.gov This method highlights the broad utility of palladium catalysis in activating different types of chemical bonds for the synthesis of complex organic molecules. nih.gov

Dehydration-Based Strategies for Cyanamide Generation

Dehydration reactions offer a classical yet effective approach for the synthesis of nitriles and cyanamides. rsc.orgmasterorganicchemistry.com These methods typically involve the elimination of a water molecule from a suitable precursor, such as a primary amide or a substituted urea (B33335), using a dehydrating agent. cardiff.ac.uknih.gov The choice of dehydrating agent is critical and can range from traditional reagents like phosphorus pentoxide (P₂O₅) to more modern, milder systems. masterorganicchemistry.comnih.gov

The dehydration of aldoximes provides an efficient and green route to nitriles, with water as the only byproduct. rsc.org This transformation can be achieved under very mild conditions using reagents such as 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent). nih.govresearchgate.net This method is applicable to a wide range of aldoximes, converting them to the corresponding nitriles in good yields. nih.govresearchgate.net More recently, chemo-enzymatic cascade systems have been developed that utilize aldoxime dehydratase enzymes to catalyze the conversion of aldoximes to nitriles in an aqueous medium, presenting a greener alternative to chemical reagents. rsc.orgrsc.org While this method directly yields nitriles (R-C≡N), it is a key strategy for generating the cyano group, the central functional unit of cyanamides (R₂N-C≡N).

The direct dehydration of N,N-disubstituted ureas is a well-established method for the synthesis of the corresponding N,N-disubstituted cyanamides. cardiff.ac.uk Ureas can be considered as amides of carbamic acid, and their dehydration provides a direct entry into the cyanamide scaffold. This transformation is typically accomplished using a dehydrating agent such as benzenesulfonyl chloride in the presence of a base like pyridine. cardiff.ac.uk For example, the treatment of N,N-bis(4-methoxyphenyl)urea with benzenesulfonyl chloride leads to the formation of N,N-bis(4-methoxyphenyl)cyanamide. cardiff.ac.uk This strategy is particularly useful for preparing symmetrically and unsymmetrically substituted cyanamides from readily available urea precursors.

Cascade and One-Pot Synthetic Sequences for N-(4-Methoxybenzyl)cyanamide Assembly

A plausible one-pot approach could involve the initial formation of a substituted urea followed by in situ dehydration. For example, 4-methoxybenzylamine (B45378) could be reacted with a cyanating agent to form a monosubstituted urea, which is then dehydrated in the same reaction vessel to yield N-(4-methoxybenzyl)cyanamide. Another strategy involves a two-step synthesis where a cyanamide is first reacted with benzyl bromides to form N,N-difunctionalized cyanamide intermediates, which can then be further transformed. nih.gov Furthermore, the principles of chemo-enzymatic cascades, which bridge chemical synthesis and enzymatic catalysis, can be applied. rsc.org A process could be designed where a chemical reaction generates a precursor that is then converted to the final cyanamide product by an enzyme in a biphasic system, streamlining the synthesis and purification process. rsc.orgrsc.org

Integration of Multi-Step Reactions for Efficiency

This one-pot strategy efficiently synthesizes substituted cyanamides from readily available isothiocyanates. ias.ac.in The process involves an initial nucleophilic addition of ammonia (B1221849) to the isothiocyanate to form a thiourea intermediate, which then undergoes an iron-mediated desulfurization in the same reaction vessel to yield the final cyanamide product. The reaction is notable for its mild, room-temperature conditions and rapid, facile nature. ias.ac.in

| Entry | Aryl Isothiocyanate (R-NCS) | Product (R-NHCN) | Yield (%) |

|---|---|---|---|

| 1 | Phenyl isothiocyanate | Phenylcyanamide | 89 |

| 2 | 4-Methylphenyl isothiocyanate | N-(4-Methylphenyl)cyanamide | 94 |

| 3 | 4-Methoxyphenyl (B3050149) isothiocyanate | N-(4-Methoxyphenyl)cyanamide | 96 |

| 4 | 4-Fluorophenyl isothiocyanate | N-(4-Fluorophenyl)cyanamide | 85 |

| 5 | 4-Chlorophenyl isothiocyanate | N-(4-Chlorophenyl)cyanamide | 82 |

Reaction Conditions: Aryl isothiocyanate (2 mmol), Aq NH3 (2 mL), rt, 3 h, then, NaOAc (2 eq), Fe2(SO4)3·H2O (50 mol%), rt, 2 h. Yields are for isolated products. ias.ac.in

This integration of multiple steps into a single pot exemplifies a significant advance in synthetic efficiency, providing a practical and high-yielding route to N-(4-methoxybenzyl)cyanamide analogues. ias.ac.in

Chemo- and Regioselectivity in Cascade Processes

Cascade reactions, also known as domino or tandem reactions, are powerful tools in organic synthesis where a single event triggers a series of subsequent intramolecular transformations to rapidly build complex molecular architectures from simple starting materials. nih.gov In the context of cyanamide chemistry, these processes are crucial for constructing complex nitrogen-containing polycyclic frameworks, with chemo- and regioselectivity being paramount for controlling the reaction outcome. nih.gov

A notable example is the radical cascade cyclization protocol used to construct dihydroisoquinolinone and 4-quinazolinone cores from N-acyl-cyanamide alkene precursors. nih.gov This methodology involves a silver(I)-mediated phosphorylation/cyclization radical cascade. The process is initiated by the addition of a phosphorus-centered radical to the alkene. This is followed by a cascade reaction where the newly formed radical intermediate interacts with the cyanamide moiety to achieve cyclization. nih.gov

The chemo- and regioselectivity of such processes are dictated by several factors:

Nature of the Radical Initiator: The choice of initiator can influence which part of the molecule reacts first.

Substrate Structure: The substitution pattern on the alkene and the aryl ring of the N-acyl-cyanamide directs the cyclization pathway, favoring specific ring sizes and substitution patterns (e.g., exo vs. endo cyclization).

Reaction Conditions: The metal catalyst (e.g., AgNO₃), solvent, and temperature can all influence the reaction pathway and the selectivity of the cascade. nih.gov

In the silver-mediated cascade, the initial radical addition is followed by a cyclization onto the nitrile group of the cyanamide, demonstrating the unique reactivity of this functional group in orchestrating complex bond-forming sequences. nih.gov The reaction selectively forms specific heterocyclic cores, highlighting the controlled nature of the cascade process. nih.gov

Another advanced approach involves chemoenzymatic cascades, where photocatalytic C-H bond cyanation of arenes can generate nitrile intermediates. nih.gov These intermediates can then be selectively transformed in situ by enzymes. The initial photocatalytic step often produces a mixture of regioisomers, and controlling the regioselectivity of this C-H functionalization is a key challenge that determines the final product distribution. nih.gov

These examples underscore the importance of controlling selectivity in cascade reactions. For the synthesis of N-(4-methoxybenzyl)cyanamide analogues embedded in more complex structures, cascade processes offer an efficient route, provided that the chemo- and regioselectivity of each step in the sequence can be precisely managed. nih.gov

Mechanistic Investigations and Reaction Kinetics of N 4 Methoxybenzyl Cyanamide

Elucidation of N-Cyanation Reaction Mechanisms

The synthesis of disubstituted cyanamides is most commonly achieved through the electrophilic cyanation of secondary amines. nih.gov Traditional methods often employ highly toxic cyanogen (B1215507) halides, such as cyanogen bromide (BrCN), prompting the development of safer, alternative protocols. nih.govcardiff.ac.uknih.gov A significant advancement involves the in situ generation of a reactive electrophilic cyanating agent, which avoids the direct handling of hazardous reagents. nih.govorganic-chemistry.orgacs.org

One such method utilizes the oxidation of a stable cyanide source, like trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a secondary amine. nih.govnih.govorganic-chemistry.org This oxidative N-cyanation has been demonstrated to be effective for a range of secondary amines, including arylalkylamines structurally related to N-(4-methoxybenzyl)amine. organic-chemistry.org

Role of Oxidants in Electrophilic Cyanation

The choice of oxidant is critical for the success of the oxidative N-cyanation reaction. Research on the N-cyanation of N-(4-methoxyphenyl)-benzylamine, a structurally analogous secondary amine, revealed that many common oxidants are ineffective at promoting the reaction. nih.gov However, sodium hypochlorite (NaClO), commonly available as household bleach, was found to facilitate a smooth N-cyanation process. nih.gov

The efficacy of various oxidants in this transformation was systematically evaluated, using trimethylsilyl cyanide (TMSCN) as the cyanide source. The results underscore the unique reactivity conferred by NaClO in this system. nih.gov In contrast, when sodium cyanide (NaCN) was used instead of TMSCN, no reaction occurred even with NaClO, indicating that the silyl (B83357) group plays a key role in the activation and oxidation of the cyanide source. nih.gov

| Oxidant | Yield of Cyanamide (B42294) (%) | Reference |

|---|---|---|

| DDQ | <10 | nih.gov |

| NBS | <10 | nih.gov |

| I2 | <10 | nih.gov |

| PhI(OAc)2 | <10 | nih.gov |

| H2O2 | <10 | nih.gov |

| t-BuOOH | <10 | nih.gov |

| m-CPBA | <10 | nih.gov |

| Oxone | <10 | nih.gov |

| NaClO (Bleach) | 85 | nih.gov |

Intermediates in Oxidative Cyanation

Mechanistic studies suggest that the N-cyanation reaction does not proceed through the oxidation of the amine. nih.gov Instead, evidence from 13C NMR analysis indicates that sodium hypochlorite (NaClO) reacts rapidly and exothermically with trimethylsilyl cyanide (TMSCN). nih.gov This reaction is believed to generate a highly electrophilic cyanating intermediate, proposed to be cyanogen chloride (ClCN). nih.govorganic-chemistry.org

The proposed mechanism involves the oxidation of TMSCN by NaClO to form ClCN in situ. This electrophilic intermediate is then readily attacked by the nucleophilic secondary amine, such as N-(4-methoxybenzyl)amine, to yield the corresponding N-cyanamide product, N-(4-methoxybenzyl)cyanamide, and a chloride salt. nih.govnih.gov The silyl group in TMSCN appears to activate the cyanide for oxidation by NaClO, as the reaction fails with sodium cyanide. nih.gov

Reaction Pathways in Cyanamide Derivatization

The cyanamide functional group is characterized by a unique electronic structure, featuring both a nucleophilic sp3-hybridized amino nitrogen and an electrophilic nitrile unit. nih.gov This duality makes cyanamides like N-(4-methoxybenzyl)cyanamide versatile building blocks in organic synthesis. nih.gov They can undergo a variety of transformations, including nucleophilic additions to the nitrile group, participation in cycloaddition reactions, and engaging in radical chemistry, leading to a diverse array of more complex nitrogen-containing compounds. cardiff.ac.uknih.gov

Nucleophilic Addition Mechanisms to the Cyanamide Group

The carbon atom of the nitrile group (C≡N) in N-(4-methoxybenzyl)cyanamide is electrophilic and susceptible to attack by nucleophiles. This reaction is analogous to the nucleophilic addition to other nitriles and carbonyl compounds. byjus.comchemguide.co.ukmasterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the cyano group. chemguide.co.uk This breaks the pi bond, and the electron pair moves to the nitrogen atom, forming an intermediate imine anion. This intermediate can then be protonated or undergo further reaction depending on the reaction conditions and the nature of the nucleophile. For example, the addition of Grignard reagents or organolithium compounds can lead to the formation of substituted guanidines after hydrolysis. Similarly, the addition of amines can yield N,N'-disubstituted guanidines.

Cycloaddition Pathways Involving Cyanamides

Cyanamides can participate as synthons in cycloaddition reactions to form heterocyclic compounds. A notable example is the formal [3+2] cycloaddition reaction. nih.gov In one reported pathway, a cyanamide anion, generated in situ by the deprotection of an N-tosyl-cyanamide, can be trapped by a 1,3-dipole like a nitrile oxide. nih.gov This reaction provides a direct route to nitrogen-rich heterocycles, such as 1,2,4-oxadiazoles. nih.gov This pathway highlights the utility of the cyanamide moiety in constructing complex ring systems that are of interest in medicinal chemistry.

Radical Chemistry of Cyanamide Derivatives

The cyanamide functional group can also be involved in radical reactions. Neutral cyanimyl radicals can be generated from N-cyanamide precursors through photolysis in the presence of reagents like iodine and lead tetraacetate or diacetoxyiodobenzene. rsc.org These radicals can undergo intramolecular hydrogen abstraction, leading to the formation of N-cyanoepimino compounds. rsc.org

Furthermore, N-acyl cyanamides have been shown to react via radical pathways to produce highly substituted tricyclic guanidines. cardiff.ac.uk Mechanistic investigations of other cyanation reactions have also pointed towards the involvement of radical intermediates. nih.govrsc.org For instance, the copper-catalyzed cyanation of secondary amines using azobisisobutyronitrile (AIBN) as the cyanide source is proposed to proceed through a radical pathway involving the generation of a nitrile radical. nih.gov

Kinetic Studies of Cyanamide Formation and Transformation

Kinetic studies are crucial for understanding the mechanisms of chemical reactions, optimizing reaction conditions, and controlling product formation. In the context of N-(4-methoxybenzyl)cyanamide and related compounds, kinetic investigations shed light on the intricacies of their synthesis and subsequent transformations.

Rate-Determining Steps in Cyanamide Syntheses

The synthesis of cyanamides can proceed through various pathways, each with its own characteristic rate-determining step (RDS). The identification of the RDS is fundamental to understanding the reaction mechanism and optimizing for higher yields and faster reaction times.

For cyanamide synthesis involving the dimerization of cyanamide to dicyandiamide (B1669379), Density Functional Theory (DFT) calculations have revealed that the rate-limiting step is the formation of a C-N bond between a cyanamide molecule and a cyanamide anion. mdpi.comresearchgate.net In syntheses starting from primary or secondary amines, such as the formation of N-(4-methoxybenzyl)cyanamide from 4-methoxybenzylamine (B45378), the mechanism often involves an initial activation of the amine. For instance, in a one-pot oxidation-cyanation reaction using reagents like N-chlorosuccinimide and a cyanide source, kinetic measurements can elucidate the slowest step in the sequence, which could be the initial N-chlorination of the amine or the subsequent nucleophilic attack by the cyanide ion. nih.gov

| Reaction Type | Proposed Rate-Determining Step | Method of Investigation |

| Dicyandiamide Formation | C-N bond formation between cyanamide and cyanamide anion | Density Functional Theory (DFT) mdpi.comresearchgate.net |

| Amine Oxidation-Cyanation | N-chlorination or Cyanide attack | Kinetic Measurements nih.gov |

| N-Allenyl Cyanamide Synthesis | S_N2 alkylation or Base-catalyzed isomerization | Mechanistic & Kinetic Studies researchgate.net |

Catalytic Effects on Reaction Rates

Catalysts play a pivotal role in modern organic synthesis by lowering the activation energy of reactions, thereby increasing their rates and often improving selectivity. The synthesis and transformation of cyanamides are no exception, with various catalytic systems being developed to enhance efficiency.

In the context of N-allenyl cyanamide synthesis, base catalysis is critical for the isomerization of the N-propargyl intermediate to the final allenyl product. Studies have shown that the choice and amount of base can significantly affect the reaction rate and yield. researchgate.net For instance, using 2 equivalents of sodium hydride (NaH) was found to be optimal for the one-pot deoxycyanamidation–isomerization of propargyl alcohol, leading to a 57% isolated yield of the desired N-allenyl cyanamide. researchgate.net Using less base resulted in lower conversion, indicating the base-catalyzed isomerization is crucial for the reaction's success. researchgate.net

Photoredox catalysis has also emerged as a powerful tool. nih.gov This approach uses light-absorbing catalysts to initiate single-electron transfer (SET) processes, enabling reactions under mild conditions. While specific applications to N-(4-methoxybenzyl)cyanamide synthesis are emerging, the principles of photocatalysis, such as the generation of radical intermediates, offer new avenues for cyanamide formation and functionalization. nih.govnih.gov

| Catalyst Type | Reaction | Role of Catalyst |

| Rhodium(II/III) | C-H Cyanation | Facilitates C-H activation and migratory insertion nih.govmdpi.com |

| Copper(II) | Oxidative Aminocyanation | Mediates oxidative coupling of amine and cyanide source nih.govresearchgate.net |

| Sodium Hydride (Base) | Propargyl to Allenyl Isomerization | Promotes isomerization via deprotonation/reprotonation researchgate.net |

| Photoredox Catalysts | Various | Initiates reaction via single-electron transfer nih.gov |

Stereochemical Control and Regioselectivity in Cyanamide Reactions

Controlling the stereochemistry and regiochemistry of reactions is a central goal in organic synthesis, allowing for the precise construction of complex molecules. In reactions involving N-(4-methoxybenzyl)cyanamide, these aspects are critical for defining the structure of the final products.

Influence of Substituents on Reaction Outcome

The outcome of chemical reactions involving cyanamides can be highly dependent on the nature of the substituents attached to the cyanamide nitrogen and the reacting partner. Substituents exert their influence through electronic effects (electron-donating or electron-withdrawing) and steric effects (bulkiness).

In the synthesis of tertiary cyanamides via the deoxycyanamidation of alcohols, the steric hindrance around the alcohol plays a significant role. cardiff.ac.uk While primary and secondary alcohols like 4-methoxybenzyl alcohol react efficiently, bulky tertiary alcohols may fail to react under similar conditions due to steric hindrance preventing the S_N2 reaction. cardiff.ac.uk The electronic nature of substituents on the aromatic rings also impacts reactivity. Electron-donating groups, such as the methoxy group in N-(4-methoxybenzyl)cyanamide, can influence the nucleophilicity of the molecule and the stability of any intermediates formed during a reaction. Conversely, electron-withdrawing groups can alter the reaction course or necessitate harsher reaction conditions. cardiff.ac.uk

In intramolecular cyclization reactions of N,N-disubstituted cyanamides, the substituents determine the regiochemical outcome. For example, the reaction of a cyanamide bearing both an ester and a pyrimidinyl group with primary amines leads regiospecifically to imidazol-4-one derivatives. nih.gov Changing the substituent from an ester to a phenacyl group alters the reaction pathway, leading to different heterocyclic products like oxazole-imines or imidazol-amines depending on the solvent. nih.gov This highlights the profound control that substituents exert over regioselectivity.

Diastereoselective and Enantioselective Approaches

The synthesis of chiral molecules in a single enantiomeric form is a major objective in the pharmaceutical and agrochemical industries. Enantioselective approaches to synthesize or react cyanamides often rely on the use of chiral catalysts or auxiliaries.

While the direct enantioselective synthesis of N-(4-methoxybenzyl)cyanamide is not extensively detailed, general strategies for asymmetric synthesis are applicable. These include the use of chiral catalysts that can differentiate between enantiotopic faces or groups in a prochiral substrate. nih.gov Organocatalysis, which utilizes small chiral organic molecules, has been successful in a vast number of asymmetric transformations. beilstein-journals.org For instance, chiral phosphoric acids or chiral amines could potentially be used to catalyze the enantioselective addition of a cyanamide to an electrophile or vice-versa.

Enantioselective radical reactions, often mediated by chiral transition-metal complexes or combined with photocatalysis, represent another powerful approach. nih.govnih.gov These methods allow for the creation of chiral centers under mild conditions. Furthermore, chiral cyanamides themselves can serve as valuable building blocks in asymmetric synthesis. For instance, chiral cyanamide-containing molecules can be reacted with amines to yield a range of chiral guanidine compounds, transferring the initial stereochemical information to the final product. cardiff.ac.uk This demonstrates the utility of cyanamides as intermediates in diastereoselective and enantioselective synthetic sequences.

Synthetic Utility of N 4 Methoxybenzyl Cyanamide As a Reactive Intermediate

Precursor for Nitrogen-Containing Heterocyclic Systemsresearchgate.netresearchgate.netrsc.orgmdpi.com

N-(4-methoxybenzyl)cyanamide is a key precursor in the synthesis of a wide array of nitrogen-containing heterocycles. The cyanamide (B42294) moiety, with its dual functionality, acts as a versatile synthon in various cyclization reactions. researchgate.netresearchgate.netmdpi.com It can participate in chemical transformations through both radical and non-radical pathways, enabling the construction of complex polycyclic frameworks. researchgate.netmdpi.com The presence of the 4-methoxybenzyl group provides a stable yet readily cleavable protecting group for the nitrogen atom, which is advantageous in multi-step syntheses.

Formation of Guanidines and Ureasnih.gov

The cyanamide functional group is a well-established precursor for the synthesis of guanidines and ureas, which are important pharmacophores in medicinal chemistry. nih.gov

Guanidines: N-(4-methoxybenzyl)cyanamide can be readily converted into N-substituted guanidines. The reaction typically involves the addition of an amine to the cyanamide's electrophilic carbon atom. This addition can be promoted by various catalysts. For instance, scandium(III) triflate has been shown to be an effective catalyst for the guanylation of amines with cyanamide under mild, aqueous conditions. nih.gov Furthermore, copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines provide an operationally simple route to trisubstituted N-aryl guanidines. nih.govnih.gov The 4-methoxybenzyl group often serves as a protecting group that can be removed at a later stage of the synthesis.

Table 1: Representative Synthesis of Guanidines from Cyanamide Derivatives

| Amine Substrate | Cyanamide Source | Catalyst / Conditions | Product Type | Yield | Reference |

| Various amines | Cyanamide | Sc(OTf)₃, Water | N-substituted guanidines | Good | nih.gov |

| Amines | Cyanamides, Arylboronic acids | CuCl₂·2H₂O, Bipyridine, O₂ | Trisubstituted N-aryl guanidines | Good | nih.govnih.gov |

| N-Allyl amines | Tosyl-protected N-allylguanidines | Silver catalyst | Substituted cyclic guanidines | High | nih.gov |

Ureas: The conversion of cyanamides into ureas is another fundamental transformation. nih.gov A facile, two-step methodology involves the initial formation of N,N-disubstituted cyanamides, which are subsequently oxidized to the corresponding ureas. researchgate.netubaya.ac.id This oxidation can be achieved using green oxidants like hydrogen peroxide under mild, metal-free conditions. researchgate.netubaya.ac.id

Synthesis of Imidazoles and Related Fused Heterocyclesresearchgate.net

N-substituted cyanamides are valuable intermediates for constructing imidazole (B134444) rings and their fused derivatives. The cyanamide can act as a source of one or more nitrogen atoms in the final heterocyclic structure.

Intramolecular cyclization of N,N-disubstituted cyanamides containing a suitable carbonyl group can lead to the formation of imidazole or oxazole (B20620) derivatives. nih.gov The reaction of a cyanamide with primary aliphatic amines can yield substituted imidazol-2-amines or imidazol-4-ones, depending on the specific structure of the cyanamide precursor. nih.gov Multi-component reactions offer an efficient route to highly substituted imidazoles. For example, a three-component reaction of benzil, an aldehyde, and ammonium (B1175870) acetate, often catalyzed by a copper salt, is a common method for synthesizing 2,4,5-trisubstituted imidazoles. beilstein-journals.orgrsc.org In such reactions, a cyanamide derivative can be envisioned as a component providing the N-C-N backbone.

The synthesis of fused heterocycles, such as imidazole-fused systems, can also be achieved using cyanamide-based radical cyclization strategies. researchgate.net These methods allow for the rapid construction of complex, polycyclic products under mild conditions, often initiated by visible-light photocatalysis. researchgate.net

Table 2: Synthesis of Imidazoles using Cyanamide-Related Strategies

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |

| Benzil | Aryl Aldehyde | Ammonium Acetate | CuI catalyst | 2,4,5-Trisubstituted Imidazole | beilstein-journals.org |

| Vinyl Azide | Aromatic Aldehyde | Aromatic Amine | Benzoic Acid (catalyst), Metal-free | 1,2,5-Trisubstituted Imidazole | doi.org |

| N-Alkyl Enamine | TMSN₃ | (Diacetoxyiodo)benzene (B116549), Cu(OAc)₂ | Domino Azidation/Intramolecular C-H Amination | Highly Substituted Imidazole | doi.org |

Pyrrolidine (B122466) and Pyrrolizidine (B1209537) Scaffolds from Cyanamide Reactions

The construction of pyrrolidine rings, a core structure in many natural products and pharmaceuticals, can be accomplished through reactions involving cyanation. researchgate.net A copper-catalyzed, three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne provides an efficient route to α-cyano-substituted pyrrolidines. researchgate.netnih.gov This one-pot reaction proceeds with good yield and regioselectivity, demonstrating a powerful strategy for incorporating a cyano group into a pyrrolidine scaffold. nih.gov

While direct cycloaddition of N-(4-methoxybenzyl)cyanamide itself is less commonly reported, the broader field of 1,3-dipolar cycloadditions of azomethine ylides is a cornerstone of pyrrolidine synthesis. rsc.orgmdpi.com These reactions provide highly stereocontrolled access to complex pyrrolidine structures. rsc.org The 4-methoxybenzylamine (B45378) moiety, derivable from the target compound, is utilized in the synthesis of pyrrolizidine alkaloids like (+)-alexine, highlighting the importance of this structural motif in building such scaffolds. nih.gov

Quinazoline and Benzo[e]nih.govresearchgate.netoxazin-4-one Syntheses

Quinazolines: Cyanamides are key building blocks in the synthesis of quinazolines and their derivatives. researchgate.netresearchgate.netrsc.org For instance, the reaction of 2-aminobenzonitriles or anthranilic acid derivatives with cyanamides or cyanoguanidine can lead to the formation of substituted quinazolines. beilstein-journals.org Copper-catalyzed multi-component reactions involving cyanamides, 2-cyanoarylboronic acids, and amines have been developed for the synthesis of functionalized quinazolin-4(3H)-imines.

Benzo[e] nih.govresearchgate.netoxazin-4-ones: A direct and efficient method for the synthesis of 2-amino-4H-benzo[e] nih.govresearchgate.netoxazin-4-ones involves a palladium-catalyzed domino carbonylation-cyclization reaction. In this process, readily available ortho-halophenols react with cyanamide in the presence of a palladium catalyst and a carbon monoxide source. This one-step method proceeds under mild conditions and demonstrates good substrate compatibility, providing a modern and appealing strategy for constructing this valuable heterocyclic core using cyanamide as a key reactant.

Table 3: Synthesis of 2-Amino-4H-benzo[e] nih.govresearchgate.netoxazin-4-ones

| Substrate | Catalyst | CO Source | Conditions | Yield | Reference |

| ortho-Iodophenols | Pd(PPh₃)₄ | Mo(CO)₆ | Dioxane, 100 °C | Moderate to Excellent | |

| ortho-Bromophenols | Pd(OAc)₂, DPEphos | Mo(CO)₆ | Dioxane, 120 °C | Moderate |

Role in Complex Organic Molecule Construction

N-cyanoamides, including N-(4-methoxybenzyl)cyanamide, are recognized as versatile intermediates for the synthesis of complex, biologically active molecules such as the alkaloids luotonin A and vasicinone. Their ability to participate in a variety of chemical transformations makes them valuable tools for medicinal chemists and synthetic organic chemists.

Integration into Multi-Component Reactionsresearchgate.net

The efficiency of multi-component reactions (MCRs) makes them highly attractive in modern organic synthesis. N-(4-methoxybenzyl)cyanamide and related compounds are excellent partners in such reactions. As previously noted, they are utilized in three-component syntheses of N-aryl guanidines nih.govnih.gov and α-CN pyrrolidines. nih.gov Their integration into MCRs allows for the rapid assembly of molecular complexity from simple starting materials in a single pot, which is a key principle of green and efficient chemistry. The cyanamide's ability to introduce a protected nitrogen and a reactive nitrile group simultaneously makes it a powerful component in the design of novel MCRs for generating diverse molecular scaffolds.

Utility in Annulation and Cyclization Reactions

The cyanamide moiety is a valuable building block in the synthesis of nitrogen-containing heterocycles. researchgate.net As a chemical intermediate with dual functional groups, cyanamide can participate in various annulation and cyclization reactions. researchgate.net The cyano group, in particular, can be activated to facilitate intramolecular ring closure. For instance, N-cyano sulfoximines can be activated by anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), leading to intramolecular cyclization to form thiadiazinone 1-oxides in excellent yields. researchgate.net

While direct examples involving N-(4-methoxybenzyl)cyanamide are specific, the general reactivity of the disubstituted cyanamide framework is well-established for constructing cyclic systems. Eco-friendly and regiospecific intramolecular cyclization reactions of N,N-disubstituted cyanamides have been developed to synthesize heterocycles such as imidazoles and oxazoles. nih.gov These transformations often involve the reaction of the cyano group with another tethered functional group within the molecule. nih.gov Furthermore, cyanamides can participate as dipolarophiles in [3+2] cycloaddition reactions to yield various heterocyclic products. nih.gov Visible-light-driven annulation reactions of alkenes with N-aminopyridinium salts, which act as radical precursors, can lead to either [3+2] or [4+2] annulation products, demonstrating another pathway for heterocycle synthesis where cyanamide-like structures could conceptually be involved. researchgate.net

Functional Group Interconversions and Derivatization Studies

The N-(4-methoxybenzyl)cyanamide structure is amenable to a range of functional group interconversions and derivatizations, primarily centered on the reactivity of the cyanamide nitrogen and the nitrile carbon.

The nitrogen atom of a monosubstituted cyanamide is nucleophilic and can be further substituted. The synthesis of N,N-disubstituted cyanamides is a common transformation. For example, N-metalated cyanamides, generated from the cycloreversion of N-substituted 5H-tetrazoles, can react in situ with various electrophiles, including alkylating agents, to form N,N'-disubstituted amidines. organic-chemistry.org

Acylation of the cyanamide nitrogen is another important transformation. Carboxylic acids can be converted into N-acylcyanamides in the presence of trichloroisocyanuric acid, triphenylphosphine, and sodium cyanamide. organic-chemistry.org These N-acylcyanamides are themselves useful intermediates for further reactions, such as guanylation-cyclization to form imidazolones. organic-chemistry.org While benzoyl cyanide is known as a powerful acylating agent for water, the acylation of nitrogen nucleophiles is also a fundamental reaction. rsc.org Enzymatic N-acylation has also been explored, showcasing modern methods for forming amide bonds under mild, physiological conditions, which could conceptually be applied to cyanamide substrates. nih.gov

A significant application of cyanamide chemistry involves their conversion into N-allenyl cyanamides, which are versatile building blocks. acs.org These novel allenamides can be synthesized through a one-pot deoxycyanamidation–isomerization process using a propargyl alcohol and a suitable cyanamide source. acs.orgresearchgate.net The synthetic utility of these N-allenyl cyanamides is demonstrated through their derivatization in various addition reactions. acs.orgacs.org

Specifically, gold(I)-catalyzed intermolecular hydroamination and hydroarylation reactions provide access to a diverse array of cyanamide products. researchgate.netscispace.com The reaction of N-allenyl cyanamides with arylamines (anilines) under mild Au(I) catalysis delivers allylamino E-enamides stereoselectively and in high yields. scispace.comnih.gov This transformation proceeds through the formation of a conjugated N-acyliminium intermediate. scispace.comscispace.com The scope of this protocol has been explored with various substituted anilines, showcasing its utility. scispace.com

| Entry | Aniline Derivative (Nucleophile) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoaniline | 9b | 81 |

| 2 | Ethyl 4-aminobenzoate | 9c | 61 |

| 3 | 2-Nitroaniline | 9d | 99 |

| 4 | Aniline | 9a | 86 |

| 5 | 4-Fluoroaniline | 9f | 84 |

The 4-methoxybenzyl (PMB) group is a widely used protecting group in organic synthesis, particularly for alcohols and amines. nih.govorganic-chemistry.org Its stability under many reaction conditions and the multiple orthogonal methods available for its removal make it highly valuable. nih.gov The PMB group is known to be more easily oxidized and cleaved than a simple benzyl (B1604629) group. organic-chemistry.org

In the context of N-(4-methoxybenzyl)cyanamide, the PMB group serves to protect one of the two positions on the cyanamide nitrogen. This strategy is conceptually important for the synthesis of complex molecules where a monosubstituted cyanamide is required at a later stage. The PMB group can be selectively removed, typically under oxidative conditions using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN), to reveal the N-H functionality. organic-chemistry.org This deprotection is often efficient, although challenges with the oxidative removal of the related 4-methoxyphenyl (B3050149) (PMP) group from nitrogen have been noted. organic-chemistry.org The use of the PMB group allows the cyanamide moiety to be carried through a synthetic sequence, after which the protecting group is cleaved to unmask the desired functionality for subsequent transformations.

Computational and Theoretical Investigations of N 4 Methoxybenzyl Cyanamide

Electronic Structure Analysis and Reactivity Prediction

Theoretical studies on the electronic structure of N-(4-methoxybenzyl)cyanamide would provide fundamental insights into its chemical behavior and reactivity. These investigations typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the molecule and predict its properties.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a powerful tool for understanding the electronic characteristics of a molecule. For N-(4-methoxybenzyl)cyanamide, MO analysis would involve the calculation and visualization of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is indicative of the molecule's ability to donate electrons, making it a nucleophile. Conversely, the LUMO's energy relates to its capacity to accept electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Molecular Orbital Data for N-(4-methoxybenzyl)cyanamide

| Molecular Orbital | Energy (eV) | Description |

| LUMO | Data not available | Indicates regions susceptible to nucleophilic attack. |

| HOMO | Data not available | Indicates regions prone to electrophilic attack. |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability. |

Note: The data in this table is hypothetical and serves as an example of what would be presented if computational studies were available.

Charge Distribution and Reaction Site Prediction

Analysis of the charge distribution within N-(4-methoxybenzyl)cyanamide would reveal the electron density at different points in the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map highlights regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

By identifying these sites, predictions can be made about how the molecule will interact with other reagents. For instance, the nitrogen atom of the cyanamide (B42294) group is expected to be a nucleophilic center, while the carbon atom of the nitrile group would likely be an electrophilic site.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of N-(4-methoxybenzyl)cyanamide are critical to its function and reactivity. Computational methods can explore these aspects in detail.

Tautomeric Equilibria in Cyanamide Systems

N-(4-methoxybenzyl)cyanamide can potentially exist in different tautomeric forms, such as the carbodiimide (B86325) tautomer. Tautomers are isomers that readily interconvert, and the position of this equilibrium can significantly affect the compound's properties. Computational chemistry can be used to calculate the relative energies of these tautomers, thereby predicting which form is more stable and therefore more abundant under given conditions. The energy difference between the tautomers provides insight into the equilibrium constant.

Energy Landscapes of Reaction Pathways

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of N-(4-methoxybenzyl)cyanamide over time. These simulations model the atomic motions of the molecule, providing a dynamic picture of its behavior. By exploring the potential energy surface, MD simulations can identify the most stable conformations (lowest energy states) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Transition State Modeling for Reaction Mechanism Validation

To understand the mechanism of a chemical reaction involving N-(4-methoxybenzyl)cyanamide, computational chemists can model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is a key factor in predicting the reaction rate. Validating a proposed reaction mechanism involves comparing the computationally predicted energy profile with experimental kinetic data.

Activation Energy Calculations for Key Steps

Activation energy is a fundamental concept in chemical kinetics, representing the minimum energy required for a reaction to occur. Computational chemistry provides powerful tools to calculate these energy barriers, offering a quantitative measure of reaction feasibility. For reactions involving N-(4-methoxybenzyl)cyanamide, such as its synthesis or subsequent transformations, density functional theory (DFT) is a commonly employed method.

Theoretical calculations of activation energies for the formation and reactions of similar compounds, like o-quinomethide derivatives of resorcin nih.govarenes, have been performed using various DFT functionals such as wB97XD. nih.gov These studies reveal that the activation energies for the generation of reactive intermediates can be in the range of 30 kcal mol⁻¹. nih.gov The choice of the computational method can influence the results; for instance, the GFN2-xTB method has been observed to overestimate activation energies by approximately 10 kcal mol⁻¹ compared to DFT methods. nih.gov

In the context of N-(4-methoxybenzyl)cyanamide, key reaction steps for computational investigation would include its formation from 4-methoxybenzylamine (B45378) and a cyanating agent, or its participation in cycloaddition reactions. The calculated activation energies would elucidate the most favorable reaction pathways and predict reaction rates.

Table 1: Illustrative Activation Energies for a Hypothetical Reaction of N-(4-methoxybenzyl)cyanamide Calculated by Different Theoretical Methods.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Formation of Intermediate A | GFN2-xTB | 40.5 |

| Formation of Intermediate A | B97-3c | 28.2 |

| Formation of Intermediate A | wB97XD | 32.1 |

| Cycloaddition with Alkene | wB97XD | 25.8 |

| Isomerization | wB97XD | 15.3 |

Note: The data in this table is hypothetical and serves to illustrate the typical range and variation of activation energies obtained through different computational methods, based on findings for analogous systems. nih.gov

Theoretical Support for Observed Selectivities

Many chemical reactions can yield multiple products, and understanding the factors that govern the selective formation of one product over others is a central theme in chemistry. Computational studies provide a theoretical framework to rationalize and predict regioselectivity and stereoselectivity. For N-(4-methoxybenzyl)cyanamide, which could participate in reactions like cycloadditions, theoretical calculations can be instrumental in explaining the observed product distribution.

For instance, in [3+2] cycloaddition reactions involving nitrones, which are conceptually related to reactions cyanamides can undergo, DFT studies have been used to predict selectivity. nih.gov The analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants can often explain the observed regioselectivity. Furthermore, the calculation of the activation barriers for the different possible pathways leading to various isomers allows for the prediction of the major product. The pathway with the lowest activation energy is generally the most favored.

In the case of N-(4-methoxybenzyl)cyanamide, theoretical models could be used to predict the outcomes of its reactions with various dipolarophiles. The electronic nature of the 4-methoxybenzyl group, being an electron-donating group, would be expected to influence the electronic properties of the cyanamide and thus its reactivity and selectivity in such reactions.

Table 2: Hypothetical Calculated Energy Barriers for Different Regioisomeric Pathways in a Cycloaddition Reaction of N-(4-methoxybenzyl)cyanamide.

| Pathway | Regioisomer | Activation Energy (kcal/mol) | Predicted Major Product |

| Path A | 2,4-disubstituted | 18.5 | Yes |

| Path B | 2,5-disubstituted | 22.1 | No |

Note: This table presents hypothetical data to illustrate how computational chemistry can provide theoretical support for observed selectivities by comparing the activation energies of different reaction pathways.

Quantum Chemical Characterization of Intermediates

Chemical reactions often proceed through transient species known as intermediates. The direct experimental observation of these species can be challenging due to their short lifetimes. Quantum chemical calculations offer a powerful alternative to characterize the structure, stability, and electronic properties of these fleeting molecules.

Stability and Reactivity of Transient Species

The stability of an intermediate can be assessed by calculating its energy relative to the reactants and products. A lower energy indicates a more stable species. The reactivity of the intermediate can be inferred from its electronic structure, such as the distribution of charges and the nature of its frontier molecular orbitals. For example, a high-lying HOMO would suggest nucleophilic character, while a low-lying LUMO would indicate electrophilic character.

In the study of related cyanamide reactions, computational analysis has been used to investigate the stability of intermediates. For example, in the synthesis of dicyandiamide (B1669379) from calcium cyanamide, DFT calculations have been used to explore the reaction mechanism and the stability of various intermediates. mdpi.com Similar approaches could be applied to elucidate the role of any transient species in the chemistry of N-(4-methoxybenzyl)cyanamide.

Table 3: Hypothetical Quantum Chemical Properties of a Postulated Intermediate in a Reaction of N-(4-methoxybenzyl)cyanamide.

| Property | Value | Implication for Reactivity |

| Relative Energy (kcal/mol) | +5.2 | Metastable, but accessible |

| HOMO Energy (eV) | -6.8 | Moderate nucleophile |

| LUMO Energy (eV) | -0.5 | Good electrophile |

| NBO Charge on Cyanamide N | -0.45 | Site for electrophilic attack |

Note: This table contains hypothetical data to demonstrate the types of quantum chemical parameters that are calculated for reaction intermediates and how they are used to infer stability and reactivity.

Advanced Analytical Techniques in Cyanamide Research

Spectroscopic Methods for Structural Elucidation of Complex Derivatives

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and bonding. For complex cyanamide (B42294) derivatives, a combination of techniques is often employed to build a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of individual nuclei, multi-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. youtube.compressbooks.pub

For a molecule like N-(4-methoxybenzyl)cyanamide, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It would be used to confirm the connectivity of the protons on the aromatic ring and to show the coupling between the methylene (-CH₂-) protons and the N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct, one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). nanalysis.comcolumbia.edu This is a highly sensitive technique used to definitively assign carbon signals based on their attached protons. columbia.edu For N-(4-methoxybenzyl)cyanamide, it would correlate the methoxy protons to the methoxy carbon, the methylene protons to the methylene carbon, and the aromatic protons to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.comcolumbia.edu It is crucial for piecing together the molecular skeleton, especially around quaternary carbons (carbons with no attached protons) like the cyanamide carbon and the aromatic carbons bonded to the methoxy and benzyl (B1604629) groups. For example, an HMBC spectrum would show a correlation from the methylene (-CH₂-) protons to the cyanamide carbon, confirming the N-benzyl linkage.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for N-(4-methoxybenzyl)cyanamide

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HSQC Correlation (¹H-¹³C) | Key HMBC Correlations (¹H → ¹³C) |

| Methoxy (-OCH₃) | ~3.8 | ~55 | 3.8 ↔ 55 | 3.8 → C-4 of ring |

| Methylene (-CH₂-) | ~4.5 | ~46 | 4.5 ↔ 46 | 4.5 → C-1 of ring, C-2/6 of ring, Cyanamide C |

| Aromatic (H-2, H-6) | ~7.2 | ~129 | 7.2 ↔ 129 | 7.2 → C-4, Methylene C |

| Aromatic (H-3, H-5) | ~6.9 | ~114 | 6.9 ↔ 114 | 6.9 → C-1, C-4 |

| Aromatic (C-1) | - | ~129 | - | - |

| Aromatic (C-4) | - | ~159 | - | - |

| Cyanamide (-N-C≡N) | - | ~117 | - | - |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within a few parts per million (ppm). fiveable.memeasurlabs.commeasurlabs.com This precision allows for the unambiguous determination of a molecule's elemental composition and confirmation of its molecular formula. fiveable.meresearchgate.net

For N-(4-methoxybenzyl)cyanamide, with a molecular formula of C₉H₁₀N₂O, the theoretical exact mass of the neutral molecule is 162.07931 Da. HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺, with a theoretical exact mass of 163.08659 Da. Observing an ion with this precise mass would confirm the molecular formula, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). fiveable.me

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule. The fragmentation pattern provides additional structural information. For N-(4-methoxybenzyl)cyanamide, a characteristic fragmentation would be the cleavage of the C-N bond to produce the stable 4-methoxybenzyl cation (tropylium ion) at m/z 121. researchgate.netnih.govnih.gov

Interactive Table: HRMS Data for N-(4-methoxybenzyl)cyanamide

| Species | Molecular Formula | Calculated Exact Mass (Da) | Expected Fragmentation Ion | Formula of Fragment | Calculated Exact Mass of Fragment (Da) |

| [M+H]⁺ | C₉H₁₁N₂O⁺ | 163.08659 | 4-methoxybenzyl cation | C₈H₉O⁺ | 121.06479 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. bartleby.com They are highly effective for identifying specific functional groups, making them invaluable for monitoring the progress of a chemical reaction. spectroscopyonline.com

The key functional groups in N-(4-methoxybenzyl)cyanamide have distinct vibrational frequencies:

Nitrile (C≡N) Stretch: This is a particularly strong and sharp absorption in the IR spectrum, typically appearing in the 2260–2220 cm⁻¹ region. spectroscopyonline.comlibretexts.orglibretexts.org Its presence is a clear indicator of the cyanamide group. nih.gov

Aromatic C=C Stretch: The benzene ring exhibits several stretching vibrations between 1600 cm⁻¹ and 1450 cm⁻¹. bartleby.comresearchgate.net

C-O Ether Stretch: The aryl-alkyl ether linkage shows strong C-O stretching bands, often two, in the region of 1275–1200 cm⁻¹ (asymmetric) and 1075–1020 cm⁻¹ (symmetric). pearson.comresearchgate.net

Aromatic C-H Stretch: These absorptions appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methylene (-CH₂-) group shows stretches just below 3000 cm⁻¹.

During the synthesis of N-(4-methoxybenzyl)cyanamide, for instance, from 4-methoxybenzylamine (B45378), IR spectroscopy could be used to monitor the reaction. The disappearance of the N-H bending vibration of the primary amine starting material and the appearance of the strong, sharp C≡N stretching peak around 2240 cm⁻¹ would signify the successful formation of the cyanamide product.

Interactive Table: Characteristic Vibrational Frequencies for N-(4-methoxybenzyl)cyanamide

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Spectrum | Intensity |

| Nitrile (-C≡N) | Stretch | 2260 - 2220 | IR, Raman | Strong, Sharp (IR) |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | IR, Raman | Medium to Strong |

| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | 1275 - 1200 | IR | Strong |

| Aryl-Alkyl Ether | C-O-C Symmetric Stretch | 1075 - 1020 | IR | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | IR, Raman | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | IR, Raman | Medium |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While the specific crystal structure of N-(4-methoxybenzyl)cyanamide is not widely reported, analysis of closely related derivatives provides significant insight into the expected solid-state behavior. For example, the crystal structures of several N-(4-methoxyphenyl) and N-(4-methoxybenzyl) derivatives have been determined. researchgate.netiucr.orgmdpi.com

These studies reveal key structural parameters. For instance, in the structure of N,N'-bis(4-methoxy-benzylidene)hydrazine, the C=N and N-N bond lengths are reported as 1.279(5) Å and 1.417(7) Å, respectively. researchgate.net In a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the S–N and N–C bond lengths average 1.633(9) Å and 1.441(6) Å, respectively. mdpi.com Such data from analogous structures allow chemists to build accurate models and understand the electronic and steric influences on the geometry of the target molecule.

Interactive Table: Representative Crystallographic Data from an Analogous N-(4-methoxybenzyl) Derivative

| Parameter | Description | Typical Value |

| Crystal System | The symmetry system of the unit cell | Triclinic, Monoclinic, or Orthorhombic |

| Space Group | The specific symmetry group of the crystal | e.g., P-1, P2₁/c |

| a, b, c (Å) | Unit cell dimensions along the axes | 8 - 20 Å |

| α, β, γ (°) | Unit cell angles | 90 - 115° |

| N-C(benzyl) bond length | Distance between nitrogen and benzyl carbon | ~1.45 Å |

| C(benzyl)-C(aromatic) bond length | Distance between benzyl and ring carbons | ~1.51 Å |

| C-O(methoxy) bond length | Distance between ring carbon and ether oxygen | ~1.37 Å |

Note: Data are generalized from published structures of related compounds.

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov The functional groups within N-(4-methoxybenzyl)cyanamide and its derivatives—specifically the methoxy oxygen and the nitrogen atoms of the cyanamide group—can act as hydrogen bond acceptors. If an N-H group is present, it can act as a hydrogen bond donor. nih.gov

In the crystal structures of related compounds, these interactions dictate the crystal packing. For example, in N'-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide monohydrate, molecules are linked into a three-dimensional network by N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds. nih.gov Similarly, C-H···O and C-H···N interactions are observed in other benzylidene derivatives. researchgate.net These observations suggest that N-(4-methoxybenzyl)cyanamide derivatives have a high potential to form ordered supramolecular assemblies and co-crystals, where molecules arrange into predictable, extended networks driven by these specific intermolecular forces. nih.govresearchgate.net

Chromatographic and Separation Techniques for Reaction Monitoring and Product Purification

In the synthesis and analysis of N-(4-methoxybenzyl)cyanamide, chromatographic and separation techniques are indispensable for monitoring the progress of chemical reactions and for the purification of the final product. These methods allow for the separation of the target compound from unreacted starting materials, reagents, and byproducts, ensuring the high purity required for subsequent research and application.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and calculating the yield of N-(4-methoxybenzyl)cyanamide. This method provides quantitative data on the composition of a sample by separating its components based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped liquid solvent).

For cyanamide-related compounds, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase, such as octadecylsilyl silica (ODS or C18), is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. nih.govsielc.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly and are retained longer on the column.

Detection is often achieved using a UV detector, as the aromatic ring in N-(4-methoxybenzyl)cyanamide absorbs ultraviolet light. google.com For cyanamides lacking a strong chromophore, pre-column derivatization with a UV-active or fluorescent tag, such as dansyl chloride, can be performed to enhance detection sensitivity. nih.govepa.govepa.gov By comparing the peak area of the analyte in the sample to that of a known concentration standard, the purity and concentration of N-(4-methoxybenzyl)cyanamide can be accurately determined, which is essential for calculating the reaction yield.

Table 1: Generalized HPLC Conditions for Cyanamide Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph | google.comepa.gov |

| Column | Inertsil ODS-SP, ODS C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govgoogle.com |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Buffer or Methanol/Water | nih.govgoogle.com |

| Detector | UV Absorbance Detector (e.g., 240 nm) or Fluorescence Detector (after derivatization) | nih.govgoogle.com |

| Column Temp. | 25-30 °C | nih.govgoogle.com |

| Flow Rate | 0.3 - 1.0 mL/min | nih.govgoogle.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to identify and quantify volatile and semi-volatile compounds within a sample. In the context of N-(4-methoxybenzyl)cyanamide synthesis, GC-MS is not typically used for the direct analysis of the final product due to its relatively low volatility. However, it is an invaluable tool for analyzing volatile starting materials, residual solvents, or volatile byproducts generated during the reaction. frontiersin.org

The GC separates components of a mixture based on their boiling points and interactions with the stationary phase of a capillary column. nih.gov As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. researchgate.net This spectrum can be compared against extensive libraries, such as the NIST Mass Spectral database, for positive identification of unknown volatile products or impurities. researchgate.net

For less volatile compounds or those containing polar functional groups, derivatization may be necessary to increase their volatility and thermal stability for GC-MS analysis. researchgate.net This often involves reacting the analyte with a silylating agent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) to replace active hydrogen atoms with less polar trimethylsilyl (B98337) groups. researchgate.net

Table 2: Typical GC-MS System Parameters

| Parameter | Description | Source(s) |

|---|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | researchgate.netscience.gov |

| Column | Capillary Column (e.g., Varian CPsil 5CB-MS, 15 m x 0.25 mm) | researchgate.net |

| Injector Temp. | 250 °C | researchgate.net |

| Carrier Gas | Helium or Hydrogen | hpst.cz |

| Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |

| MS Detector | Quadrupole or Ion Trap | researchgate.netscience.gov |

| Analysis Mode | Full Scan for unknown identification; Selected Ion Monitoring (SIM) for quantification | nih.gov |

Flash Column Chromatography for Product Isolation

Flash column chromatography is the primary preparative technique for the purification and isolation of N-(4-methoxybenzyl)cyanamide from a crude reaction mixture on a laboratory scale. rsc.orgcardiff.ac.uk This method is a rapid form of liquid chromatography that uses a positive pressure differential, typically from compressed air or nitrogen, to force the mobile phase through a short column packed with a solid stationary phase, most commonly silica gel. orgsyn.org

The principle of separation is based on the different affinities of the compounds in the mixture for the stationary and mobile phases. For N-(4-methoxybenzyl)cyanamide, which is a moderately polar compound, a common stationary phase is silica gel, and the mobile phase (eluent) is typically a nonpolar solvent mixture, such as hexane and ethyl acetate. rsc.org The polarity of the eluent is optimized to achieve good separation between the desired product and impurities. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be eluted from the column in order of increasing polarity. rochester.edu

The progress of the separation is monitored by collecting fractions of the eluent and analyzing them using Thin-Layer Chromatography (TLC). Fractions containing the pure product are then combined, and the solvent is removed by rotary evaporation to yield the isolated N-(4-methoxybenzyl)cyanamide. orgsyn.org

Table 3: Example Conditions for Flash Chromatography Purification of Related Compounds

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Outcome | Source(s) |

|---|---|---|---|---|

| 3-(Aryl)propyl Sulfamate | Silica Gel | Hexane/Ethyl Acetate (70:30) | Purified product, 84% yield | rsc.org |

| N-benzyl-N-(4-methoxyphenyl)cyanamide | Silica Gel | Not specified | Purified product | cardiff.ac.uk |

Green Chemistry Principles in N Substituted Cyanamide Synthesis

Development of Environmentally Benign Synthetic Routes

The development of green synthetic routes for N-substituted cyanamides is centered on creating processes that are safer, more efficient, and have a lower environmental impact than traditional methods. This involves a critical re-evaluation of reagents, solvents, and energy sources used in the synthesis.

Minimizing Toxic Reagent Usage

A primary focus in the green synthesis of cyanamides is the replacement of highly toxic reagents. The most prevalent traditional method for preparing disubstituted cyanamides involves the electrophilic cyanation of secondary amines with cyanogen (B1215507) halides, particularly cyanogen bromide (BrCN). nih.govcardiff.ac.uknih.gov While effective, cyanogen bromide is highly toxic, volatile, and poses significant handling risks. nih.govcardiff.ac.uk

To circumvent this, researchers have developed several greener alternatives:

In Situ Generation of Cyanogen Chloride: One approach involves the in situ generation of the cyanating agent from less hazardous precursors. A notable example is the oxidative N-cyanation reaction that uses bleach (sodium hypochlorite) to oxidize trimethylsilyl (B98337) cyanide (TMSCN), generating an electrophilic cyanating reagent. nih.govnih.gov This method successfully converts secondary amines, such as N-(4-methoxyphenyl)-benzylamine, into the corresponding cyanamide (B42294) without the need to handle highly toxic cyanogen halides directly. nih.gov The effectiveness of various oxidants in this process has been studied, highlighting the viability of this approach. nih.gov

| Oxidant | Yield (%) |

|---|---|

| NaOCl (Bleach) | 85 |

| t-BuOCl | 83 |

| NCS | 75 |

| NBS | Trace |

| DDQ | 0 |

Alternative Cyanating Agents: The development of safer, solid, and less volatile cyanating agents has been a significant step forward. N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) has emerged as a useful reagent for the one-pot deoxycyanamidation of alcohols, providing access to tertiary cyanamides. cardiff.ac.uknih.gov Trichloroacetonitrile has also been reported as a less toxic and safer-to-handle cyano source. cardiff.ac.uk